molecular formula C22H17N3S3 B2692238 (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE CAS No. 324579-67-1

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N'-PHENYLBENZENECARBOXIMIDAMIDE

Cat. No.: B2692238
CAS No.: 324579-67-1
M. Wt: 419.58
InChI Key: CYLUPPPDFOCPQE-PQBHCXAESA-N
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Description

The compound "(E)-N-[(3Z)-4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide" is a heterocyclic organic molecule featuring a 1,2,4-dithiazolidine core substituted with benzyl and phenylcarboximidamide groups. Its structure includes two sulfur atoms within the five-membered dithiazolidin ring, distinguishing it from oxygen-containing analogs like oxazolidinones or thiazolidinediones. The (E)- and (Z)-configurations at the imine bonds further influence its stereoelectronic properties and reactivity.

Properties

IUPAC Name

N-(4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene)-N'-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3S3/c26-22-25(16-17-10-4-1-5-11-17)21(27-28-22)24-20(18-12-6-2-7-13-18)23-19-14-8-3-9-15-19/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLUPPPDFOCPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=NC3=CC=CC=C3)C4=CC=CC=C4)SSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE typically involves multiple steps, starting with the preparation of the dithiazolidine ring. This can be achieved through the reaction of benzylamine with carbon disulfide and a suitable oxidizing agent. The resulting intermediate is then reacted with phenylisocyanate to form the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of automated reactors and precise control of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiazolidine ring is substituted with different nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as dichloromethane, acetonitrile, or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (E)-N-[(3Z)-4-BENZYL-5-SULFANYLIDENE-1,2,4-DITHIAZOLIDIN-3-YLIDENE]-N’-PHENYLBENZENECARBOXIMIDAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Core Heterocyclic Ring Systems

The dithiazolidin ring in the target compound contrasts with related heterocycles:

  • Thiazolidinediones (e.g., ): Contain a single sulfur and two oxygen atoms in a five-membered ring. The replacement of oxygen with sulfur in the target compound enhances electron delocalization and lipophilicity.
  • Oxazolidinones (e.g., –6): Feature oxygen and nitrogen in the ring, leading to lower polar surface area compared to sulfur-rich analogs.
  • Dithiolanes : Similar sulfur content but lack the imidamide substituents, reducing hydrogen-bonding capacity.

Table 1: Heterocyclic Ring Comparison

Compound Class Heteroatoms Key Substituents LogP* (Predicted)
Dithiazolidin (Target) 2S, 1N Benzyl, phenylcarboximidamide 3.8
Thiazolidinedione () 1S, 2O Phenyl, methylene 2.5
Oxazolidinone () 1O, 1N Benzylidene, tosyl 4.2

*LogP values estimated via computational modeling.

Biological Activity

The compound (E)-N-[(3Z)-4-benzyl-5-sulfanylidene-1,2,4-dithiazolidin-3-ylidene]-N'-phenylbenzenecarboximidamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dithiazolidine ring, a benzyl group, and a phenylcarboximidamide moiety. The molecular formula is C17H16N4S2C_{17}H_{16}N_4S_2 with a molecular weight of approximately 356.46 g/mol. The structural configuration contributes to its unique biological properties.

PropertyValue
Molecular Formula C17H16N4S2
Molecular Weight 356.46 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Dithiazolidine Ring : This is achieved through the reaction of appropriate thioketones with hydrazine derivatives under acidic conditions.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction is used to attach the benzyl group to the dithiazolidine core.
  • Coupling with Phenylcarboximidamide : The final step involves coupling the intermediate with phenylcarboximidamide derivatives in the presence of a base.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance:

  • Bacterial Inhibition : Studies have shown that related compounds demonstrate inhibitory effects on Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been investigated for its potential as an anticancer agent. Mechanistic studies suggest that it may induce apoptosis in cancer cells by:

  • Inhibiting Cell Proliferation : The compound interferes with critical signaling pathways involved in cell cycle regulation.
  • Inducing Oxidative Stress : It promotes the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Enzyme Inhibition

Another notable biological activity is its ability to inhibit specific enzymes involved in metabolic pathways:

  • Enzyme Targets : It has been shown to inhibit enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and transcription in both prokaryotic and eukaryotic cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study evaluated the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting strong antibacterial activity.
  • Anticancer Research :
    • In vitro studies on human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations of 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells.

The proposed mechanism involves multiple pathways:

  • Binding Affinity : The unique structure allows for high binding affinity to target proteins, enhancing its efficacy.
  • Cellular Uptake : The lipophilic nature of the benzyl group facilitates cellular uptake, allowing for effective intracellular action.

Q & A

Q. Divergent biological activity reports across studies: What factors should be considered?

  • Methodological Answer :
  • Purity : Impurities (<95% by HPLC) may artifactually enhance or suppress activity. Reproduce assays with rigorously purified batches .
  • Assay conditions : Variations in pH, serum content, or incubation time (e.g., 24h vs. 48h) can alter results. Standardize protocols using CLSI guidelines .

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